N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride
Description
Properties
IUPAC Name |
2-[2-(4-aminobutylamino)ethyl]guanidine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N5.3ClH/c8-3-1-2-4-11-5-6-12-7(9)10;;;/h11H,1-6,8H2,(H4,9,10,12);3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIHTRWLFQKZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCN=C(N)N)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride, can be achieved through several methods. One common approach involves the catalytic guanylation reaction of amines with carbodiimides. This method typically requires the presence of a transition metal catalyst to facilitate the formation of the C–N bond . Another method involves tandem catalytic guanylation/cyclization reactions, which can be used to produce multisubstituted guanidines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar catalytic methods. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms.
Scientific Research Applications
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
The following comparison focuses on structural analogs from the 2013 Molecules study, emphasizing synthesis, physicochemical properties, and pharmacological activity.
Table 2: Pharmacological Activity
| Compound ID | H1R Antagonism (pKᴃ, Ileum) | H2R Antagonism (pKᴃ, Atrium) | Selectivity (H1R/H2R) | Key Structural Features |
|---|---|---|---|---|
| 25 | 8.05 | 7.73 | 1.04 | Short spacer (2-CH₂), methoxybenzyl |
| 32 | 8.61 | 6.61 | 1.30 | Six-CH₂ spacer, tiotidine-like moiety |
| 33 | 8.15 | 6.91 | 1.18 | Six-CH₂ spacer, fluorobenzyl |
| Target* | Hypothetical: ~7.5–8.0 | Hypothetical: ~6.0–7.0 | ~1.2–1.3 | Four-CH₂ spacer, trihydrochloride |
Key Findings :
Spacer Length : Optimal H1R activity occurs with six-CH₂ spacers (compound 32: pKᴃ = 8.61), while shorter spacers (e.g., compound 25) favor balanced H1R/H2R activity . The target compound’s four-CH₂ spacer may reduce H1R potency compared to compound 32.
Substituent Effects : Fluorobenzyl groups (compound 33) enhance H2R affinity (pKᴃ = 6.91) over methoxybenzyl derivatives (compound 25: pKᴃ = 7.73) .
Counterion Role: Trihydrochloride salts (target compound) likely improve aqueous solubility vs.
Critical Structural Differences
- Backbone Flexibility : The target compound’s ethylenediamine spacer may increase conformational rigidity compared to polymethylene chains in analogs, affecting receptor binding .
- Amino Group Placement: The 4-aminobutyl group introduces a terminal primary amine, which could engage in hydrogen bonding distinct from pyridyl or benzyl substituents in analogs .
Biological Activity
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride, a guanidine derivative, has garnered attention for its potential biological activities, particularly in the context of nitric oxide (NO) metabolism and its implications in various therapeutic areas. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₈Cl₃N₅
- Molecular Weight : 259.6 g/mol
This guanidine derivative is known for its ability to interact with specific enzymes involved in NO regulation, particularly dimethylarginine dimethylaminohydrolase (DDAH), which plays a critical role in the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).
This compound functions primarily as an inhibitor of DDAH. Research has shown that it exhibits a potent inhibitory effect on DDAH activity, with an inhibition constant reported around 18 μM . By inhibiting DDAH, the compound increases levels of ADMA, leading to reduced NO production. This mechanism is crucial for understanding its potential therapeutic applications in conditions associated with dysregulated NO signaling.
1. Cardiovascular Effects
The modulation of NO levels through DDAH inhibition has significant implications in cardiovascular health. Increased ADMA levels can lead to endothelial dysfunction, a precursor to various cardiovascular diseases. Studies indicate that compounds targeting DDAH may offer protective benefits against such conditions by restoring NO availability .
2. Neuroprotective Effects
There is emerging evidence suggesting that this compound may exert neuroprotective effects through its action on NMDA receptors. NMDA antagonists have been shown to influence glutamate release and motor behavior, indicating potential applications in neurodegenerative disorders .
3. Cancer Therapeutics
The role of nitric oxide in tumor biology has led researchers to investigate guanidine derivatives as potential anticancer agents. The inhibition of DDAH can alter the tumor microenvironment by affecting angiogenesis and immune responses .
Table 1: Summary of Research Findings on this compound
Q & A
Q. How to validate target engagement in complex biological systems?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm target binding in lysates or live cells. For in vivo validation, apply photoaffinity labeling with a bifunctional probe (e.g., diazirine-modified analog) followed by pull-down and LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
